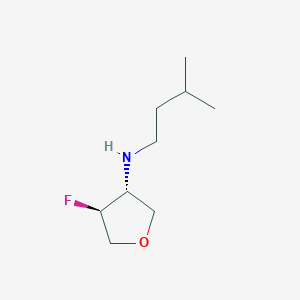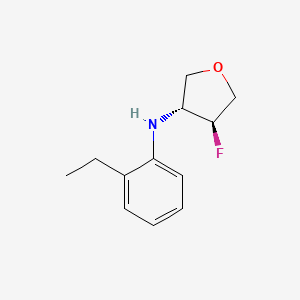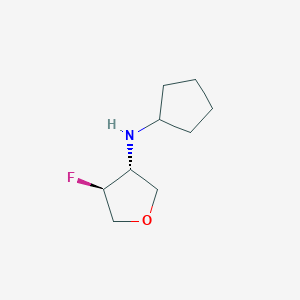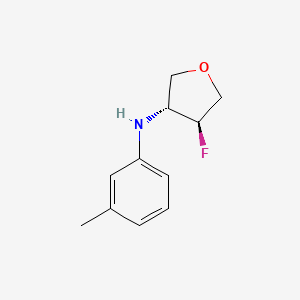
2-(Benzyloxy)-5-chlor-3-nitrophenylbenzoat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . The use of 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate” would likely be complex due to the presence of multiple functional groups. The benzyloxy group would likely be attached to the phenyl ring, and the nitro group would add further complexity .Chemical Reactions Analysis
Benzylic compounds are known to undergo various reactions. They are activated towards free radical attack and show enhanced reactivity in SN1, SN2, and E1 reactions . They are also susceptible to oxidative degradation . The presence of a nitro group could also influence the reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Neuere Studien haben gezeigt, dass Derivate von 2-(Benzyloxy)-5-chlor-3-nitrophenylbenzoat synthetisiert und auf ihr Potenzial als Antitumormittel untersucht wurden. Diese Verbindungen zielen auf die epidermale Wachstumsfaktor-Rezeptor-Tyrosinkinase (EGFR-TK) ab, die in zahlreichen menschlichen Krebsarten überexprimiert ist. Verbindungen mit diesem Molekülfragment haben eine potente Antitumoraktivität gegen verschiedene Krebszelllinien gezeigt, darunter HCT116, HepG-2 und MCF7, während sie gegenüber normalen Zellen sicher sind .
EGFR-TK-Inhibition
Die Derivate dieser Verbindung wurden speziell entwickelt, um EGFR-TK, ein kritisches Enzym bei der Proliferation von Krebszellen, zu hemmen. Einige Derivate zeigten eine bemerkenswerte inhibitorische Aktivität mit IC50-Werten im submikromolaren Bereich, vergleichbar mit etablierten Medikamenten wie Gefitinib. Dies deutet auf ihre potenzielle Verwendung in der gezielten Krebstherapie hin .
Antioxidative Eigenschaften
Übergangsmetallkomplexe, die von Schiff-Basen-Liganden abgeleitet sind, die mit This compound verwandt sind, wurden synthetisiert und auf ihre antioxidativen Aktivitäten hin analysiert. Diese Komplexe haben eine hohe Wirksamkeit beim Entfärben von DPPH gezeigt, einem gängigen Test für die antioxidative Aktivität, was auf ihr Potenzial als Antioxidantien hindeutet .
Antimikrobielle Aktivität
Die gleichen Übergangsmetallkomplexe wurden auch auf ihre antimikrobiellen Eigenschaften getestet. Sie zeigten eine signifikante Aktivität gegen Bakterienstämme wie S. aureus, B. subtilis, P. aeruginosa und E. coli sowie gegen Pilzstämme wie A. niger und C. albicans. Dies deutet auf ihre Anwendung bei der Entwicklung neuer antimikrobieller Mittel hin .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden durchgeführt, um die Wechselwirkung dieser Verbindungen mit biologischen Zielmolekülen zu verstehen. Beispielsweise haben Docking-Studien der Schiff-Basen-Liganden und ihrer Metallkomplexe Einblicke in ihre Bindungsaffinitäten und Wirkmechanismen gegeben, die für das Drug-Design entscheidend sind .
Strukturanalyse
Die Forschung konzentrierte sich auch auf die Strukturanalyse von Derivaten von This compound. Kristallographische Studien helfen, die Geometrie und die Hybridisierungszustände der Verbindungen zu bestätigen, die für das Verständnis ihrer Reaktivität und Wechselwirkung mit biologischen Zielmolekülen unerlässlich sind .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like epidermal growth factor receptor tyrosine kinase (egfr-tk) which plays a crucial role in cell proliferation and survival .
Mode of Action
Based on its structural similarity to other benzylic compounds, it can be inferred that it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to affect pathways involving the formation of oximes and hydrazones . These reactions involve the interaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones .
Pharmacokinetics
Similar compounds have been known to undergo reactions such as oxidation and reduction .
Result of Action
Similar compounds have been known to convert electron-withdrawing functions into electron-donating amino and alkyl groups through reduction .
Action Environment
Similar compounds have been known to react under a variety of conditions, including exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
(5-chloro-3-nitro-2-phenylmethoxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-16-11-17(22(24)25)19(26-13-14-7-3-1-4-8-14)18(12-16)27-20(23)15-9-5-2-6-10-15/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIUWTKZBFJJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2OC(=O)C3=CC=CC=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677773 | |
| Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891497-54-4 | |
| Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)




![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)


![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)
![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)
![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)

